molecular formula C7H13NO B2969460 1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine CAS No. 2219376-38-0

1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine

Cat. No.: B2969460
CAS No.: 2219376-38-0
M. Wt: 127.187
InChI Key: QVXDKXKQPXYPFW-UHFFFAOYSA-N
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Description

1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine is a bicyclic amine characterized by a 2-oxabicyclo[2.1.1]hexane core fused with an ethanamine moiety. This structure combines the rigidity of the bicyclic framework with the functional versatility of a primary amine. The 2-oxabicyclo[2.1.1]hexane scaffold features an oxygen atom replacing a methylene group, enhancing polarity and metabolic stability compared to all-carbon analogs .

Synthesis and Applications
The compound is synthesized via iodine-mediated cyclization or photocycloaddition methods, enabling scalable production for medicinal chemistry . It has been validated as a bioisostere for ortho- and meta-substituted benzene rings in drug discovery, with applications in five drugs and three agrochemicals . Its primary amine group facilitates derivatization, making it a valuable building block for chiral ligands and biologically active molecules .

Properties

IUPAC Name

1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5(8)7-2-6(3-7)4-9-7/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXDKXKQPXYPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219376-38-0
Record name 1-{2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine
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Preparation Methods

The synthesis of 1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine involves several steps. One common method includes the reaction of a suitable precursor with an amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine serves as a versatile building block and reagent in chemistry, biology, and industry.

  • Chemistry It is utilized in synthesizing complex molecules and as a reagent in various chemical reactions.
  • Biology The compound is employed in studying biological processes and shows potential as a therapeutic agent. Its mechanism of action involves interaction with molecular targets like receptors or enzymes, modulating their activity and leading to various biological effects.
  • Industry It is used in producing agrochemicals and other industrial products.

Chemical Reactions

This compound undergoes several chemical reactions that are crucial in its applications.

  • Oxidation This involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction This involves adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents include solvents like ethanol or methanol, and catalysts such as palladium on carbon, under specific temperature and pressure conditions.

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent in various applications. Studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent, validated against both gram-positive and gram-negative bacteria.

Derivatives

  • 2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-amine hydrochloride This compound has a similar bicyclic structure but includes a methyl group and a hydrochloride salt.
  • 2-{2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-amine This compound has a similar structure but differs in the position of the functional groups.
  • 2-{5-methyl-2,5-diazaspiro[3.4]octan-2-yl}-2-[(1r,4s)-4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl]ethan-1-amine This compound is offered for research needs .

Mechanism of Action

The mechanism of action of 1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Compounds and Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound Primary amine, 2-oxa bridge 139.24* Bioisostere for aromatic rings; drug/agrochemical use
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride Methyl group, hydrochloride salt 149.62 Enhanced solubility; medicinal chemistry
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine Ethoxy group, larger bicyclic system 184.28 Agrochemical lead compound
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol Aminomethyl, hydroxyl groups 155.18 Drug delivery (polarity modulation)
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride Larger bicyclo[4.1.0]heptane core 179.72* Broader ring system; exploratory medicinal use

*Calculated from molecular formulas in cited evidence.

Key Comparisons

Structural Features and Bioisosteric Utility

  • Oxygen vs. Carbon Bridges : The 2-oxabicyclo[2.1.1]hexane scaffold introduces polarity via its oxygen atom, improving water solubility compared to bicyclo[1.1.1]pentane or bicyclo[2.2.2]octane analogs. This makes it superior for mimicking polar aromatic environments in drug design .
  • Ring Strain and Conformation : The smaller bicyclo[2.1.1]hexane system imposes higher strain than bicyclo[4.1.0]heptane derivatives, enabling precise mimicry of ortho-substituted benzene geometries .

Substituent Effects

  • Halogenated Derivatives: Compounds like [4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol (MW 254.07) exhibit increased molecular weight and halogen-mediated reactivity, suitable for radiopharmaceuticals or covalent inhibitors .

Biological Activity

1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine, a bicyclic amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO
  • Molecular Weight : 127.19 g/mol
  • CAS Number : 2219376-38-0

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity .

The mechanism of action involves interactions with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent in various applications:

1. Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been validated against both gram-positive and gram-negative bacteria.

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage.

3. Agrochemical Applications

Due to its structural characteristics, the compound has been explored for use in agrochemicals, acting as a bioisostere of ortho- and meta-benzenes, which enhances its efficacy in pest control formulations .

Data Table: Biological Activities

Biological ActivityEffectReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress
Agrochemical PotentialBioisostere for enhanced efficacy

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating strong potential for development into a new antimicrobial agent.

Case Study 2: Neuroprotection in Cell Culture Models

In a cell culture model simulating neurodegenerative conditions, treatment with this compound resulted in a marked decrease in cell death compared to untreated controls. The compound's ability to scavenge free radicals was highlighted as a key mechanism behind its protective effects.

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